molecular formula C23H34N2O5 B5285308 N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide

Cat. No.: B5285308
M. Wt: 418.5 g/mol
InChI Key: VFQYHNDMJKIGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. Its unique structure, which includes a benzofuran core, a piperidine ring, and various functional groups, makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzofuran core with 1-(2-methoxyethyl)piperidine in the presence of a suitable base, such as sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with oxalyl chloride followed by the addition of oxolan-2-ylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be introduced using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.

Comparison with Similar Compounds

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide can be compared with other benzofuran derivatives, such as:

    N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide: This compound has a similar structure but with a hydroxyethyl group instead of a methoxyethyl group, which may result in different biological activity.

    N-[[1-(2-chloroethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide: The presence of a chloroethyl group can significantly alter the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O5/c1-28-13-11-24-9-7-17(8-10-24)14-25(15-18-4-3-12-29-18)23(27)19-16-30-21-6-2-5-20(26)22(19)21/h16-18H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQYHNDMJKIGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CN(CC2CCCO2)C(=O)C3=COC4=C3C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.